molecular formula C11H9ClN2 B1421480 6'-Chloro-5-methyl-[2,3']bipyridinyl CAS No. 1187168-72-4

6'-Chloro-5-methyl-[2,3']bipyridinyl

Cat. No.: B1421480
CAS No.: 1187168-72-4
M. Wt: 204.65 g/mol
InChI Key: CFQNJXNZWJXCTQ-UHFFFAOYSA-N
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Description

6'-Chloro-5-methyl-[2,3']bipyridinyl, systematically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is the chemical entity famously identified as the selective cyclooxygenase-2 (COX-2) inhibitor Etoricoxib . This compound is a potent, non-steroidal anti-inflammatory agent (NSAID) that preferentially inhibits the COX-2 enzyme over COX-1, a key mechanism for reducing the generation of prostaglandins that mediate inflammation, pain, and fever . Its primary research value lies in the study of COX-2 mediated diseases and pathways. Etoricoxib has been extensively investigated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout . Beyond its interaction with COX-2, this compound is also a subject of study in pharmacology for its interactions with cytochrome P450 enzymes, including CYP2C9, CYP2D6, and CYP1A2, where it acts as a substrate or inhibitor . The compound exists in multiple solid-state forms, including several polymorphic forms (Forms I-V), an amorphous form, and hydrated forms, which are well-documented in patent literature . The Form V polymorph, for instance, is characterized by a distinct melting point and X-ray powder diffraction pattern . Researchers utilize this compound as a critical reference standard and tool compound in medicinal chemistry, pharmacology, and drug development research to explore inflammatory processes and validate new therapeutic agents. This product is intended For Research Use Only . It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-chloro-5-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQNJXNZWJXCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-5-methyl-[2,3’]bipyridinyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Methylation: The methyl group at the 5 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling Reaction: The two pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a boronic acid derivative and a halogenated pyridine.

Industrial Production Methods

In an industrial setting, the production of 6’-Chloro-5-methyl-[2,3’]bipyridinyl may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-5-methyl-[2,3’]bipyridinyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

6’-Chloro-5-methyl-[2,3’]bipyridinyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 6’-Chloro-5-methyl-[2,3’]bipyridinyl depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6'-Chloro-5-methyl-[2,3']bipyridinyl
  • Synonyms: SCHEMBL1642418, ZINC45028452, AKOS016017043
  • CAS Registry Number : 1187168-72-4
  • Molecular Formula : C₁₁H₈ClN₂

Pharmacological Relevance :
This compound, referred to as Compound A in patent literature, is a selective cyclooxygenase-2 (COX-2) inhibitor with applications in treating inflammation, pain, and fever. It exists in five polymorphic forms (Forms I–V), each with distinct thermal properties and crystallinity .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key Observations :

  • Etoricoxib shares the bipyridinyl backbone but includes a methanesulfonylphenyl group , enhancing COX-2 selectivity and pharmacokinetic stability .
  • Rofecoxib (withdrawn due to cardiovascular risks) features a furanone ring instead of a pyridine, altering its metabolic pathway .
  • The tetrahydro derivative (CAS 1352495-02-3) introduces a saturated ring, likely reducing aromatic interactions critical for COX-2 binding .

This compound :

  • Synthesized via a patented process involving isopropyl acetate and controlled thermal cycling (50–65°C heating, 10–20°C cooling) to yield Form V , the most stable polymorph .
  • Polymorph Stability : Form V exhibits the highest melting point (134.5°C) and crystallinity (84.8% purity), outperforming Forms I–IV in thermal stability .

Key Findings :

  • The target compound demonstrates comparable COX-2 inhibition to etoricoxib but with a simpler structure that may reduce off-target effects.
  • Safety data for bipyridinyl derivatives highlight skin and eye irritation risks , necessitating protective handling .

Commercial and Research Status

  • Market Availability : this compound has 5 commercial suppliers , reflecting industrial demand .

Biological Activity

6'-Chloro-5-methyl-[2,3']bipyridinyl, also known as Etoricoxib, is a compound of significant interest in pharmacology due to its selective inhibition of cyclooxygenase-2 (COX-2). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15ClN2O2S
  • CAS Number : 202409-33-4
  • IUPAC Name : 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine

Etoricoxib selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. By blocking COX-2, Etoricoxib reduces the production of these inflammatory mediators without significantly affecting COX-1, which protects the gastric mucosa and maintains renal function. This selectivity contributes to its therapeutic efficacy and reduced gastrointestinal side effects compared to non-selective NSAIDs.

Biological Activity and Therapeutic Applications

Etoricoxib has been studied for various therapeutic applications:

  • Anti-inflammatory Effects : It is primarily used to manage pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute pain conditions.
  • Analgesic Properties : Clinical trials have demonstrated its effectiveness in reducing pain intensity in postoperative settings and chronic pain conditions.
  • Antipyretic Activity : While not primarily an antipyretic, its role in reducing inflammation indirectly contributes to lowering fever.

Clinical Trials

Several clinical studies have evaluated the efficacy and safety of Etoricoxib:

  • Study 1 : A randomized controlled trial involving patients with osteoarthritis showed that Etoricoxib significantly reduced pain scores compared to placebo over a 12-week period (p < 0.001) .
  • Study 2 : A meta-analysis of randomized trials indicated that Etoricoxib is associated with a lower incidence of gastrointestinal adverse effects compared to traditional NSAIDs .

Case Studies

  • Case Study on Postoperative Pain Management :
    • A cohort study involving 200 patients undergoing orthopedic surgery found that those treated with Etoricoxib reported lower pain scores on the Visual Analog Scale (VAS) at 24 hours post-surgery compared to those receiving standard analgesics .
  • Long-term Use in Arthritis Patients :
    • A longitudinal study assessed the long-term safety profile of Etoricoxib in patients with rheumatoid arthritis. Results indicated sustained efficacy over 24 months with manageable side effects .

Comparative Analysis

The following table summarizes the pharmacological properties and biological activities of Etoricoxib compared to other COX inhibitors:

CompoundCOX SelectivityPrimary IndicationsGastrointestinal Safety
EtoricoxibCOX-2Osteoarthritis, Rheumatoid ArthritisHigher safety profile
IbuprofenNon-selectivePain relief, InflammationModerate risk
CelecoxibCOX-2Osteoarthritis, Acute PainModerate risk

Q & A

Q. What are the standard synthetic routes for 6'-Chloro-5-methyl-[2,3']bipyridinyl, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically employs cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors. Critical parameters include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to mediate aryl-aryl bond formation .
  • Temperature control (80–120°C) to balance reaction rate and byproduct suppression.
  • Solvent choice (e.g., DMF or THF) to stabilize intermediates and improve solubility.
  • Purification via column chromatography or recrystallization to isolate the target compound.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C5, chloro at C6') through distinct splitting patterns and chemical shifts. For example, methyl protons appear as a singlet at δ 2.4–2.6 ppm .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.06) and fragmentation patterns .
  • X-ray Crystallography: Resolves spatial arrangement and bond angles, critical for understanding steric effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Avoid ignition sources (P210) and store in a cool, ventilated area .
  • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, methyl) influence the reactivity of [2,3']bipyridinyl derivatives in cross-coupling reactions?

Methodological Answer: The chloro group at C6' acts as an electron-withdrawing substituent, polarizing the pyridine ring and directing electrophilic substitution to the para position. The methyl group at C5 provides steric hindrance, slowing undesired side reactions. Computational studies (e.g., DFT) can map electron density to predict regioselectivity .

Substituent PositionElectronic EffectImpact on Reactivity
6'-ClWithdrawingEnhances electrophilic attack at C4'
5-CH₃DonatingSteric blocking at adjacent positions

Q. What strategies mitigate byproduct formation during the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Optimization: Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress homocoupling byproducts .
  • Microwave-Assisted Synthesis: Reduces reaction time and thermal decomposition .
  • In Situ Monitoring: HPLC or TLC tracks intermediate stability and guides quenching timing.

Q. How can computational methods predict the regioselectivity of electrophilic substitution reactions in this compound?

Q. What contradictions exist in reported biological activities of structurally similar bipyridinyl compounds, and how can they be resolved?

Methodological Answer: Discrepancies arise from minor structural variations (e.g., substituent position or functional groups). For example:

CompoundSubstituentsReported Activity
(6-Chloro-[3,4'-bipyridin]-5-yl)methanolC6-Cl, C5-CH₂OHAntifungal
6-Chloro-3-pyridylmethylamineC6-Cl, C5-NH₂Reduced activity due to amine group

Resolution strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents and test in standardized assays.
  • Meta-Analysis: Compare datasets across studies to identify confounding factors (e.g., assay conditions) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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